molecular formula C6H10BrN B1380155 4-Bromo-2,2-dimethylbutanenitrile CAS No. 1240955-62-7

4-Bromo-2,2-dimethylbutanenitrile

Cat. No.: B1380155
CAS No.: 1240955-62-7
M. Wt: 176.05 g/mol
InChI Key: XEYDLTVVSSVNKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,2-dimethylbutanenitrile is a chemical compound with the CAS Number: 1240955-62-7 . It has a molecular weight of 176.06 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10BrN/c1-6(2,5-8)3-4-7/h3-4H2,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not available in the retrieved data .

Scientific Research Applications

Reactivity and Interaction Studies

  • Phosphaboradibenzofulvene, a compound related to 4-Bromo-2,2-dimethylbutanenitrile, demonstrates significant reactivity towards hydrogen, acetonitrile, and benzophenone, as well as 2,3-dimethylbutadiene. This reactivity is important for understanding the behavior of similar compounds in various chemical environments (Breunig et al., 2013).

Novel Synthesis and Characterization

  • A novel synthetic method has been developed for 4-Bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxide, demonstrating its potential in new chemical syntheses and characterizations. This method highlights the versatility of bromo-substituted compounds in creating complex molecules (Yamada et al., 2010).

Computational Analysis

  • Computational approaches have been used to study the selective free-radical bromination of related compounds, providing insights into the regioselectivity and efficiency of such reactions. This analysis is crucial for predicting and optimizing reactions involving bromo-substituted molecules (Domard et al., 2000).

Electrochemical Oxidation Studies

  • Research on the electrochemical oxidation of bromo-substituted anilines, including 4-bromoaniline, has provided valuable information about the mechanisms and pathways of such reactions. This is particularly relevant for understanding the electrochemical behavior of bromo-substituted compounds in various applications (Kádár et al., 2001).

Novel Cycloaddition Reactions

  • The synthesis of spiro 3-bromo-4,5-dihydroisoxazoles through [1,3]dipolar cycloaddition reactions represents a novel application of bromo-substituted compounds, showcasing their utility in creating diverse and complex molecular structures (Soleimani et al., 2015).

In Vivo Metabolism Studies

  • Studies on the in vivo metabolism of related bromo-substituted phenethylamines in rats provide insights into the metabolic pathways and potential applications of similar bromo-substituted compounds in biological systems (Kanamori et al., 2002).

Drug Disposition and Kinetic Profiling

  • Research on the disposition and kinetic profile of bromo-substituted compounds in rats, including 4-bromo-2,5-dimethoxyphenethylamine, sheds light on the pharmacokinetics and tissue distribution of similar brominated compounds. This research is important for understanding how these compounds behave in biological systems (Rohanová et al., 2008).

Synthesis of Lewis Basic Compounds

  • Efficient syntheses of new super Lewis basic tris(dialkylamino)-substituted terpyridines have been developed, demonstrating the potential of bromo-substituted intermediates in creating highly reactive and versatile compounds (Kleoff et al., 2019).

Electrosynthesis Applications

  • Electrosynthesis of 2,2-dimethylchromenes from bromo-substituted benzofurans showcases the use of bromo compounds in electrochemical reactions, highlighting their potential in novel synthetic pathways (Tsukayama et al., 1995).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These codes indicate hazards related to harmful ingestion, skin contact, eye irritation, and respiratory irritation .

Properties

IUPAC Name

4-bromo-2,2-dimethylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN/c1-6(2,5-8)3-4-7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYDLTVVSSVNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240955-62-7
Record name 4-bromo-2,2-dimethylbutanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2,2-dimethylbutanenitrile
Reactant of Route 2
4-Bromo-2,2-dimethylbutanenitrile
Reactant of Route 3
4-Bromo-2,2-dimethylbutanenitrile
Reactant of Route 4
4-Bromo-2,2-dimethylbutanenitrile
Reactant of Route 5
4-Bromo-2,2-dimethylbutanenitrile
Reactant of Route 6
4-Bromo-2,2-dimethylbutanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.